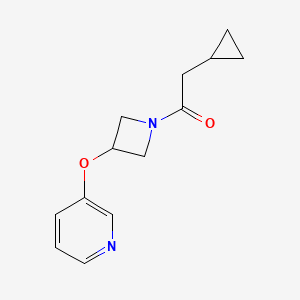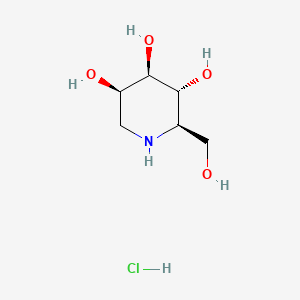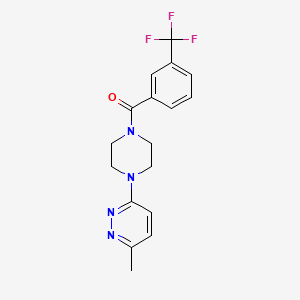![molecular formula C13H17N5O B2478072 1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol CAS No. 2379976-86-8](/img/structure/B2478072.png)
1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of purine, which is a nitrogen-containing organic compound that plays a crucial role in the structure of DNA and RNA. The synthesis and study of this compound have opened many avenues for research in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell growth and proliferation, which is the basis for its potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit the replication of viral DNA, which is important for its potential use in treating viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol in lab experiments is its high potency and specificity. It has been shown to have low toxicity in normal cells, which is important for its potential use in cancer treatment. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol. One area of research is in the development of new drugs based on this compound for the treatment of various diseases, including cancer and viral infections. Another area of research is in the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
In conclusion, this compound is a promising compound that has shown potential in various scientific research fields. Its synthesis and study have opened many avenues for research in the fields of biochemistry, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and its potential applications in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol involves several steps. The starting material for the synthesis is 9-methylguanine, which undergoes a series of reactions to yield the final product. The synthesis method involves the use of various reagents and solvents, and the process requires careful optimization to achieve high yields and purity.
Applications De Recherche Scientifique
1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol has found applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of viral infections, such as herpes simplex virus and human cytomegalovirus.
Propriétés
IUPAC Name |
1-[[(9-methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-18-9-17-10-11(15-8-16-12(10)18)14-7-13(19)5-3-2-4-6-13/h3,5,8-9,19H,2,4,6-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSOWQTXWRKEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)
![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2477997.png)
![5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2477999.png)



![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)

![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)